molecular formula C11H14N2O B1427353 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide CAS No. 1894628-49-9

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Cat. No. B1427353
M. Wt: 190.24 g/mol
InChI Key: NKCDVKISFNKTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide is 1S/C11H14N2O/c12-11(14)6-8-2-1-3-9-7-13-5-4-10(8)9/h1-3,13H,4-7H2,(H2,12,14) .


Physical And Chemical Properties Analysis

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide is a powder at room temperature .

Scientific Research Applications

  • Herbicide Antidote Applications

    • Tetrahydroisoquinoline compounds, including those structurally similar to 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide, have been identified as effective antidotes for certain herbicides, particularly useful in protecting crops like corn from damage caused by herbicides such as thiocarbamate and triazine-type herbicides (Cacm Staff, 2009).
  • Chemical Synthesis and Rearrangement

    • Research demonstrates the capacity of similar tetrahydroisoquinoline compounds to undergo chemical reactions that lead to the formation of novel compounds. For instance, specific tetrahydroisoquinoline compounds can engage in Smiles-type rearrangement, opening pathways for the synthesis of biologically interesting compounds with good to excellent yields (S. Sirakanyan et al., 2015).
  • Antimicrobial Activity

    • Tetrahydroisoquinoline derivatives have been synthesized and demonstrated to possess antimicrobial properties. Particularly, derivatives synthesized from 1,2,3,4-tetrahydroisoquinoline showed promising antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (N. Rao et al., 2020).
  • Catalytic Applications in Synthesis

    • Methods have been developed to prepare amino-substituted tetrahydroquinolines and tetrahydroisoquinolines via catalytic hydrogenation, showcasing the versatility of tetrahydroisoquinoline structures in chemical synthesis and the potential for further derivative creation (Krystyna A Skupinska et al., 2002).

Safety And Hazards

The safety information for 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide includes several hazard statements: H303, H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)6-8-2-1-3-9-7-13-5-4-10(8)9/h1-3,13H,4-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCDVKISFNKTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

CAS RN

1894628-49-9
Record name 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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